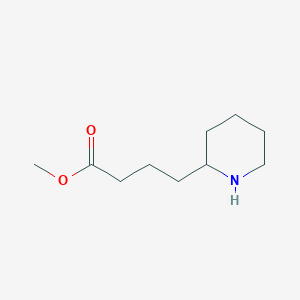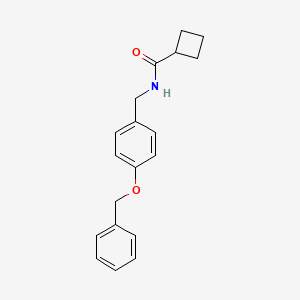
N1-(2-(dimethylamino)ethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(dimethylamino)ethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H32N4O5S and its molecular weight is 440.56. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)ethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)ethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Synthesis and Structural Analysis
The synthesis and crystal structure analysis of compounds with similar structures, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, have been detailed. Such studies involve X-ray crystallography to determine molecular structures and provide a foundation for understanding the compound's physical and chemical properties. These analyses are crucial for designing compounds with specific biological or chemical activity (Al-Hourani et al., 2016).
Photoinitiation and Polymerization
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives have been synthesized and used as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization. This application is significant in materials science, especially in developing new polymeric materials with specific characteristics, such as those needed for 3D printing technologies (Zhang et al., 2018).
Enzyme Inhibition and Molecular Docking Studies
The synthesis and evaluation of compounds for enzyme inhibition potency provide insights into potential therapeutic applications. Molecular docking studies accompanying these syntheses help understand how these compounds interact with specific enzymes or biological targets, offering a pathway to drug development and the study of biological processes at the molecular level (Alyar et al., 2019).
Potential Applications in Imaging and Diagnosis
Compounds with structures that enable binding to specific biological markers can be used in diagnostic imaging. For example, derivatives that bind to neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease have been developed for non-invasive monitoring and diagnostic assessments (Shoghi-Jadid et al., 2002).
Antitumor Activity and Drug Development
The investigation of antitumor activity in compounds, such as N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide, and their pharmacokinetics in tumor versus plasma, illustrates the potential of similar compounds in cancer therapy. Such studies assess the compound's ability to reach and affect tumor cells, which is essential for developing effective anticancer agents (Lukka et al., 2012).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O5S/c1-14-11-15(2)18(16(3)12-14)30(27,28)24-8-6-10-29-17(24)13-22-20(26)19(25)21-7-9-23(4)5/h11-12,17H,6-10,13H2,1-5H3,(H,21,25)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPNVRVNTQOHLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyanocyclopentyl)-2-({5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2360639.png)

![2-{[(4,5-Dimethoxy-2-methylphenyl)methyl]sulfanyl}acetic acid](/img/structure/B2360641.png)
![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2360642.png)

![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2360646.png)
![[3-bromo-5-(propan-2-yloxy)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2360647.png)
![3-(4-amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2360648.png)
![2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2360650.png)
![6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B2360651.png)

![2,4,5-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2360654.png)
